molecular formula C25H44O12S B1679186 PEG10-Tos CAS No. 62573-11-9

PEG10-Tos

Cat. No. B1679186
CAS RN: 62573-11-9
M. Wt: 568.7 g/mol
InChI Key: IJODQQRFMNRBNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

PEG10-Tos is a Polyethylene Glycol (PEG) derivative bearing a hydroxyl group and a tosyl group . The hydrophilic PEG spacer increases solubility in aqueous media . The hydroxyl group enables further derivatization or replacement with other reactive functional groups .


Molecular Structure Analysis

PEG10-Tos has a chemical formula of C25H44O12S and a molecular weight of 568.68 . It is derived from a Ty3/Gypsy retrotransposon family .


Physical And Chemical Properties Analysis

PEG10-Tos has a chemical formula of C25H44O12S and a molecular weight of 568.68 . Further physical and chemical properties are not explicitly mentioned in the retrieved papers.

Scientific Research Applications

Role in Embryonic Development

Embryonic-associated Tissues Function : PEG10 is essential for embryonic development, particularly in the placenta and amniotic membrane. It employs a highly efficient -1 frameshift mechanism to synthesize two proteins, ORF1 and ORF1-2, which are critical for mammalian embryogenesis. This frameshift mechanism and the activities of these proteins suggest an indispensable role of PEG10 in developmental processes (Clark et al., 2007).

Cancer Research and Therapeutic Targets

Hepatocellular Carcinoma (HCC) : PEG10's expression is elevated in HCC, indicating its involvement in liver carcinogenesis and regeneration. Its role in cell cycle progression and association with the nuclear membrane suggests a potential target for understanding liver disease mechanisms and developing treatments (Tsou et al., 2003).

Interaction with SIAH1 in HCC : PEG10 interacts with SIAH1, a mediator of apoptosis, implying that inhibiting PEG10 could be a novel strategy for HCC treatment. This interaction highlights PEG10's oncogenic activity and its role in cancer cell growth inhibition (Okabe et al., 2003).

Influence on Prostate Cancer : The progression of neuroendocrine prostate cancer (NEPC) involves the deregulation of PEG10, suggesting it as a specific target for NEPC therapy. PEG10's upregulation during AR interference and its association with TP53 and RB1 aberration in NEPC development present it as a potential biomarker for aggressive prostate cancer types (Akamatsu et al., 2015).

Breast Cancer Cell Proliferation : PEG10 significantly elevates in breast cancer tissues and promotes cell proliferation, migration, and invasion, indicating its oncogenic role and potential as a prognostic value for breast cancer diagnosis and therapy (Li et al., 2016).

Molecular Imaging and Diagnosis

Imaging of Lethal Prostate Cancer : The use of the PEG10 promoter for driving the expression of reporter genes in molecular imaging strategies demonstrates its utility in non-invasive imaging of aggressive prostate cancer subtypes. This application highlights PEG10's potential in enhancing diagnostic accuracy and therapeutic targeting in cancer treatment (Shapovalova et al., 2019).

Safety And Hazards

PEG10-Tos should be handled only by those properly qualified in the handling and use of potentially hazardous chemicals . It is not classified as a hazard .

properties

IUPAC Name

2-[2-[2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H44O12S/c1-24-2-4-25(5-3-24)38(27,28)37-23-22-36-21-20-35-19-18-34-17-16-33-15-14-32-13-12-31-11-10-30-9-8-29-7-6-26/h2-5,26H,6-23H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJODQQRFMNRBNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOCCOCCOCCOCCOCCOCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H44O12S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

568.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

PEG10-Tos

Retrosynthesis Analysis

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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